- Insertion of an internal dipeptide into PNA oligomers: Thermal melting studies and further functionalizationBioorganic & Medicinal Chemistry Letters, 2006, 16(11), 2964-2968,
Cas no 95753-55-2 (Fmoc-Phe(4-NO2)-OH)
Fmoc-Phe(4-NO2)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino moiety and a nitro (-NO2) substituent at the para position of the phenylalanine aromatic ring. This modification enhances the steric and electronic properties of the side chain, making it valuable for introducing specific functionalities or facilitating further chemical transformations. The Fmoc group is cleaved under mild basic conditions, ensuring compatibility with standard SPPS protocols. Its high purity and stability under synthesis conditions make it a reliable building block for constructing complex peptides, particularly in research applications requiring tailored aromatic interactions or post-synthetic modifications.

Fmoc-Phe(4-NO2)-OH structure
商品名:Fmoc-Phe(4-NO2)-OH
Fmoc-Phe(4-NO2)-OH 化学的及び物理的性質
名前と識別子
-
- Fmoc-4-nitro-L-phenylalanine
- Fmoc-p-nitro-Phe-OH
- Fmoc-Phe(4-NO2)-OH
- Fmoc-L-4-Nitrophe
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine
- N-Fmoc-4-nitro-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
- Fmoc-4-Nitro-L-Phe-Hydrate
- Fmoc-L-4-Nitrophenylalanine
- N-(9-Fluorenylmethyloxycarbonyl)-L-4-nitrophenylalanine
- Fmoc-L-4-NO2-Phe-OH
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-nitrophenyl)propanoic acid
- PubChem19013
- fmoc-4-nitrophenylalanine
- N-Fmoc-4-Nitro-L-Phe-OH
- (2S)-2-(9H-flu
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine (ACI)
- L
- (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(4-nitrophenyl)propanoic acid
- 301: PN: US20070042401 PAGE: 38 claimed protein
- 993: PN: WO2006135786 PAGE: 71 claimed protein
- Fmoc-L-Phe(4-NO2)-OH
- Fmoc-Phe(p-NO2)-OH
- N-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-phenylalanine
- Fmoc-Phe(4-NO2)-OH,98%
- HY-W010906
- 95753-55-2
- AC-9941
- PS-12015
- RZRRJPNDKJOLHI-QFIPXVFZSA-N
- AKOS015837264
- Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-nitro-
- S12017
- M03192
- Fmoc-4-Nitro-phenylalanine Fmoc-Phe(4-NO2)-OH
- Fmoc-Phe(4-NO2)-OH, >=96.0% (HPLC)
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
- AC-9942
- (S)-2-(Fluorenylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
- CS-W011622
- EN300-312406
- J-300425
- DTXSID10426792
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
- MFCD00057810
- F0443
- Z2044796602
- SCHEMBL800312
-
- MDL: MFCD00057810
- インチ: 1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
- InChIKey: RZRRJPNDKJOLHI-QFIPXVFZSA-N
- ほほえんだ: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CC1C=CC([N+](=O)[O-])=CC=1
計算された属性
- せいみつぶんしりょう: 432.132136g/mol
- ひょうめんでんか: 0
- XLogP3: 4.5
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 回転可能化学結合数: 7
- どういたいしつりょう: 432.132136g/mol
- 単一同位体質量: 432.132136g/mol
- 水素結合トポロジー分子極性表面積: 121Ų
- 重原子数: 32
- 複雑さ: 665
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.3710
- ゆうかいてん: 213-223℃
- ふってん: 692.3±55.0 °C at 760 mmHg
- フラッシュポイント: 372.5±31.5 °C
- PSA: 121.45000
- LogP: 5.04330
- ようかいせい: 未確定
Fmoc-Phe(4-NO2)-OH セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22;S24/25
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- 危険レベル:IRRITANT
Fmoc-Phe(4-NO2)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51962-1g |
N-Fmoc-4-nitro-L-phenylalanine, 98% |
95753-55-2 | 98% | 1g |
¥840.00 | 2023-02-25 | |
Enamine | EN300-312406-0.1g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Enamine | EN300-312406-1.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 95.0% | 1.0g |
$26.0 | 2025-02-20 | |
Enamine | EN300-312406-10.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 95.0% | 10.0g |
$89.0 | 2025-02-20 | |
Enamine | EN300-312406-5.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 95.0% | 5.0g |
$46.0 | 2025-02-20 | |
abcr | AB144735-1 g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |
95753-55-2 | 95% | 1 g |
€62.40 | 2023-07-20 | |
abcr | AB144735-25 g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |
95753-55-2 | 95% | 25 g |
€288.50 | 2023-07-20 | |
TRC | F657600-5000mg |
Fmoc-Phe(4-NO2)-OH |
95753-55-2 | 5g |
$293.00 | 2023-05-18 | ||
Enamine | EN300-312406-5g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 90% | 5g |
$46.0 | 2023-09-05 | |
eNovation Chemicals LLC | Y1291319-25g |
Fmoc-4-nitro-l-phenylalanine |
95753-55-2 | 95% | 25g |
$95 | 2024-06-06 |
Fmoc-Phe(4-NO2)-OH 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Nitric acid
1.2 -
1.2 -
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water
1.2 Solvents: 1,4-Dioxane ; overnight, 0 °C; pH 2
1.2 Solvents: 1,4-Dioxane ; overnight, 0 °C; pH 2
リファレンス
- Chemistry for DOTA peptide labeling at phenylalanine residues: on the road to preparing peptide ligand tagged librariesLetters in Organic Chemistry, 2005, 2(2), 160-164,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
リファレンス
- Synthesis of new tetrazolyl derivatives of L- and D-phenylalanineRussian Journal of Organic Chemistry, 2016, 52(11), 1681-1685,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- Solid phase and combinatorial synthesis of benzodiazepines on a solid support, United States, , ,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Chiral analysis of the reaction stages in the Edman method for sequencing peptidesJournal of the Chemical Society, 1984, (10), 1723-7,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Ethylenediamine Solvents: Methanol , Water ; 20 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C; 1.5 h, 0 °C; 10 h, rt
1.3 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C; 1.5 h, 0 °C; 10 h, rt
1.3 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Pd(II)-catalyzed C(sp3)-H arylation of amino acid derivatives with Click-triazoles as removable directing groupsOrganic & Biomolecular Chemistry, 2015, 13(19), 5444-5449,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: 1-Methylimidazole , MSNT Solvents: Dichloromethane ; 1 h, rt
リファレンス
- Preparation of macrocyclized peptides as tumor necrosis factor alpha inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Dimethylformamide
リファレンス
- Preparation of indole nitriles as cysteine protease, in particular Cathepsin K inhibitors, United States, , ,
ごうせいかいろ 9
はんのうじょうけん
リファレンス
- Triazene as a powerful tool for solid-phase derivatization of phenylalanine containing peptides: Zygosporamide analogues as a proof of conceptJournal of Organic Chemistry, 2014, 79(23), 11409-11415,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- From head to tail: microwave-assisted synthesis of para hydrazine nicotinamide phenylalanine8-oxytocin derivativesLetters in Organic Chemistry, 2007, 4(4), 261-264,
ごうせいかいろ 11
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt → 0 °C
1.3 Solvents: 1,4-Dioxane ; 0 °C; 0 °C → rt; 2 d, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt → 0 °C
1.3 Solvents: 1,4-Dioxane ; 0 °C; 0 °C → rt; 2 d, rt
リファレンス
- Process for the preparation of amino acid derivatives of macrocyclic tetraaza compounds, Mexico, , ,
ごうせいかいろ 12
はんのうじょうけん
リファレンス
- Two novel amino acid derivatives containing side-chain thioamides for the synthesis of photoactivatable peptidesBioorganic & Medicinal Chemistry Letters, 1997, 7(6), 715-718,
Fmoc-Phe(4-NO2)-OH Raw materials
- (9H-fluoren-9-yl)methyl chloroformate
- L-Phenylalanine
- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-[(4-nitrophenyl)methyl]-1,3-dioxo-, methyl ester
- Fmoc-OSu
- Fmoc-Phe(4-NO2)-OH
- Fmoc-Tyr-OH
Fmoc-Phe(4-NO2)-OH Preparation Products
95753-55-2 (Fmoc-Phe(4-NO2)-OH) 関連製品
- 1161-13-3(Z-Phe-OH)
- 1164-16-5(Z-Tyr-OH)
- 206060-42-6(Fmoc-3-Nitro-L-phenylalanine)
- 177966-63-1(Fmoc-4-nitro-D-phenylalanine)
- 2899-07-2(Cbz-N-methyl-L-phenylalanine)
- 1685-33-2(Cbz-D-Valine)
- 949-99-5((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)
- 1149-26-4(N-Cbz-L-valine)
- 2448-45-5(((Benzyloxy)carbonyl)-D-phenylalanine)
- 2018-66-8(N-Cbz-L-leucine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:95753-55-2)Fmoc-4-nitro-L-phenylalanine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:95753-55-2)Fmoc-Phe(4-NO2)-OH

清らかである:99%
はかる:100g
価格 ($):345.0